molecular formula C14H15F2NO2 B13216048 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one

1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13216048
M. Wt: 267.27 g/mol
InChI Key: GJVKZIGTFZUUHD-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by the presence of a piperidin-2-one ring substituted with a 2,4-difluorophenyl group and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and piperidin-2-one.

    Formation of Intermediate: The 2,4-difluorobenzene undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization with piperidin-2-one under basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the carbonyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

    Fluconazole: A widely used antifungal agent with a similar difluorophenyl group.

    Voriconazole: Another antifungal drug with structural similarities.

    Diflunisal: A nonsteroidal anti-inflammatory drug with a difluorophenyl moiety.

Comparison: 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one is unique due to its piperidin-2-one ring and propanoyl group, which differentiate it from other compounds with similar difluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H15F2NO2

Molecular Weight

267.27 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15F2NO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-6-5-9(15)8-11(12)16/h5-6,8,10H,2-4,7H2,1H3

InChI Key

GJVKZIGTFZUUHD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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